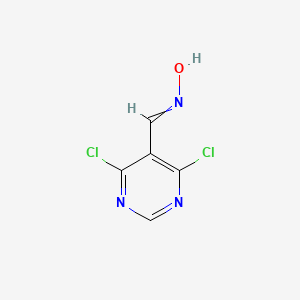
4,6-Dichloro-5-pyrimidinecarbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-5-pyrimidinecarbaldehyde oxime is a chemical compound characterized by its dichloro and pyrimidine functional groups. It is known for its applications in various chemical processes and is often used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .
Méthodes De Préparation
The synthesis of 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime typically involves the following steps:
Starting Material: The initial raw material used is 2,4-dihydroxypyrimidine.
Hydroxymethylation and Oxidation: The 2,4-dihydroxypyrimidine is hydroxymethylated and oxidized to form an intermediate product.
Chlorination: The intermediate product is then boiled with phosphorus oxychloride to obtain 4,6-Dichloro-5-pyrimidinecarbaldehyde.
This synthetic route is preferred due to its ease of operation, high yield, and cost-effectiveness. The product is also easy to purify, making it suitable for industrial production .
Analyse Des Réactions Chimiques
4,6-Dichloro-5-pyrimidinecarbaldehyde oxime undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.
Common reagents and conditions used in these reactions include methylene dichloride, ethylene dichloride, chloroform, and dioxane, with reaction temperatures ranging from 25°C to 150°C . Major products formed from these reactions include 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and 4,6-dichloro-5-pyrimidinecarboxamide .
Applications De Recherche Scientifique
4,6-Dichloro-5-pyrimidinecarbaldehyde oxime has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound’s dichloro and pyrimidine functional groups allow it to bind to various enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it useful in drug development and other applications .
Comparaison Avec Des Composés Similaires
4,6-Dichloro-5-pyrimidinecarbaldehyde oxime can be compared with other similar compounds, such as:
4,6-Dichloropyrimidine-5-carboxamide: This compound shares similar functional groups but differs in its applications and reactivity.
4,6-Dichloro-N-methylpyrimidin-5-amine: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its versatility and wide range of applications in various fields, from chemistry and biology to medicine and industry .
Propriétés
Formule moléculaire |
C5H3Cl2N3O |
|---|---|
Poids moléculaire |
192.00 g/mol |
Nom IUPAC |
N-[(4,6-dichloropyrimidin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H3Cl2N3O/c6-4-3(1-10-11)5(7)9-2-8-4/h1-2,11H |
Clé InChI |
AEQBNPPKIJAQDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(C(=N1)Cl)C=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B13974180.png)
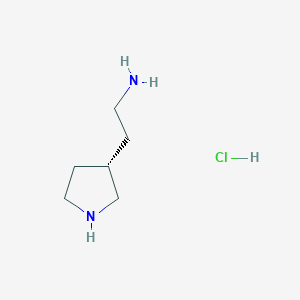

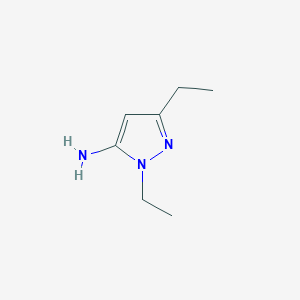

![1H-Pyrazolo[4,3-g]benzothiazol-7-amine](/img/structure/B13974206.png)
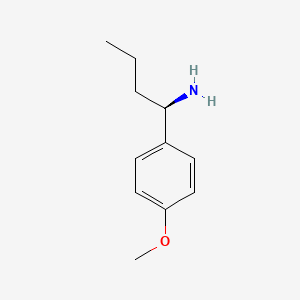

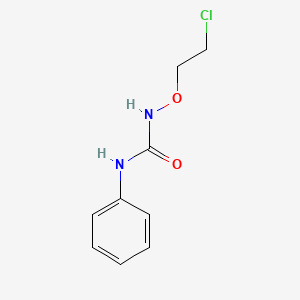
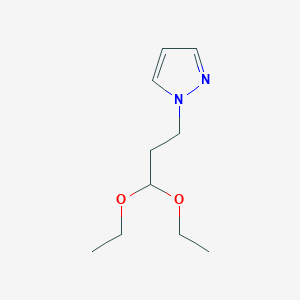

![Dibenzo[b,e][1,4]dioxin-2-ylboronic acid](/img/structure/B13974232.png)

